molecular formula C13H17ClN2O4 B12700665 4-Piperidone, 1-equatorial,3-axial-dimethyl-3-equatorial-hydroxy-6-equatorial-(p-nitrophenyl)-, hydrochloride CAS No. 66439-98-3

4-Piperidone, 1-equatorial,3-axial-dimethyl-3-equatorial-hydroxy-6-equatorial-(p-nitrophenyl)-, hydrochloride

Cat. No.: B12700665
CAS No.: 66439-98-3
M. Wt: 300.74 g/mol
InChI Key: BCEPWTMYLVNPES-STEACBGWSA-N
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Description

4-Piperidone, 1-equatorial,3-axial-dimethyl-3-equatorial-hydroxy-6-equatorial-(p-nitrophenyl)-, hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a piperidone core substituted with hydroxy, dimethyl, and nitrophenyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidone, 1-equatorial,3-axial-dimethyl-3-equatorial-hydroxy-6-equatorial-(p-nitrophenyl)-, hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the piperidone core, followed by the introduction of the hydroxy, dimethyl, and nitrophenyl substituents. Common reagents used in these reactions include piperidine, nitrobenzene, and methylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid, followed by crystallization and purification steps.

Chemical Reactions Analysis

Types of Reactions

4-Piperidone, 1-equatorial,3-axial-dimethyl-3-equatorial-hydroxy-6-equatorial-(p-nitrophenyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The piperidone core can undergo nucleophilic substitution reactions, where the hydroxy or nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted piperidones, amino derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Piperidone, 1-equatorial,3-axial-dimethyl-3-equatorial-hydroxy-6-equatorial-(p-nitrophenyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Piperidone, 1-equatorial,3-axial-dimethyl-3-equatorial-hydroxy-6-equatorial-(p-nitrophenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and nitrophenyl groups play crucial roles in its binding affinity and reactivity. It may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Piperidone, 1-equatorial,3-axial-dimethyl-3-equatorial-hydroxy-6-equatorial-(p-methylphenyl)-, hydrochloride
  • 4-Piperidone, 1-equatorial,3-axial-dimethyl-3-equatorial-hydroxy-6-equatorial-(p-chlorophenyl)-, hydrochloride

Uniqueness

Compared to similar compounds, 4-Piperidone, 1-equatorial,3-axial-dimethyl-3-equatorial-hydroxy-6-equatorial-(p-nitrophenyl)-, hydrochloride is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

66439-98-3

Molecular Formula

C13H17ClN2O4

Molecular Weight

300.74 g/mol

IUPAC Name

(2S,5R)-5-hydroxy-1,5-dimethyl-2-(4-nitrophenyl)piperidin-4-one;hydrochloride

InChI

InChI=1S/C13H16N2O4.ClH/c1-13(17)8-14(2)11(7-12(13)16)9-3-5-10(6-4-9)15(18)19;/h3-6,11,17H,7-8H2,1-2H3;1H/t11-,13+;/m0./s1

InChI Key

BCEPWTMYLVNPES-STEACBGWSA-N

Isomeric SMILES

C[C@]1(CN([C@@H](CC1=O)C2=CC=C(C=C2)[N+](=O)[O-])C)O.Cl

Canonical SMILES

CC1(CN(C(CC1=O)C2=CC=C(C=C2)[N+](=O)[O-])C)O.Cl

Origin of Product

United States

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